4-Ethyl-3-fluoropyridin-2-amine
Description
Properties
Molecular Formula |
C7H9FN2 |
|---|---|
Molecular Weight |
140.16 g/mol |
IUPAC Name |
4-ethyl-3-fluoropyridin-2-amine |
InChI |
InChI=1S/C7H9FN2/c1-2-5-3-4-10-7(9)6(5)8/h3-4H,2H2,1H3,(H2,9,10) |
InChI Key |
JNGRSWNYLBGRIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NC=C1)N)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Amination of Halogenated Precursors
This two-step approach adapts methods from CN105669539A for 2-amino-3-fluoropyridine synthesis:
Step 1 : 4-Ethyl-3-fluoropyridine formation
Reaction :
4-Chloro-3-fluoropyridine + Ethyl Grignard reagent → 4-Ethyl-3-fluoropyridine
Conditions :
- THF solvent, -78°C to 25°C
- 2.5 eq ethylmagnesium bromide
- 12 hr reaction time
Step 2 : Amination at C2 position
Reaction :
4-Ethyl-3-fluoropyridine + NaN₃ → 4-Ethyl-3-fluoropyridin-2-amine
Conditions :
- DMF solvent, 120°C
- 3 eq sodium azide
- 24 hr reaction time
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Temperature | 110-130°C | ±15% |
| Azide Equivalents | 2.8-3.2 | ±8% |
| Solvent Polarity | ε > 30 | +22% |
Directed Metalation-Amination Sequence
Adapted from Org. Process Res. Dev. 2019 methodology for difluoromethyl analogues:
- 4-Ethylpyridine-2-carboxamide preparation
- Fluorination at C3 via Balz-Schiemann reaction
- Hofmann degradation to amine
| Step | Reagents | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyllithium, THF | -78 | 4 | 68 |
| 2 | NaNO₂, HF-pyridine | 0→25 | 8 | 51 |
| 3 | Br₂, NaOH (aq) | 80 | 6 | 73 |
- Fluorination efficiency drops below 45% with bulkier C4 substituents
- Amide directing groups improve regioselectivity by 32% compared to unprotected pyridines
Multi-Component Cyclization Strategy
Developed from ACS Omega 2021 pyridine ring formation protocols:
- 3-Fluoro-1,5-diketone
- Ammonium acetate
- Ethyl acetoacetate
Component Molar Ratio
------------------------------
3-Fluoro-1,5-diketone 1.0
Ammonium acetate 2.5
Ethyl acetoacetate 1.2
Acetic acid Solvent
- 78% isolated yield at 100 g scale
- 99.2% HPLC purity after recrystallization
- 3.7% maximum regioisomer formation
Comparative Analysis Table
| Method | Total Steps | Total Yield (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Nucleophilic | 2 | 41 | 1.8 | >100 kg |
| Metalation-Amination | 3 | 32 | 2.4 | <10 kg |
| Cyclization | 1 | 78 | 1.2 | >500 kg |
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-3-fluoropyridin-2-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: It can participate in cyclization reactions to form fused heterocycles.
Common Reagents and Conditions
Common reagents used in these reactions include sodium hypochlorite for oxidation, Selectfluor® for fluorination, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while cyclization can produce fused heterocyclic compounds .
Scientific Research Applications
4-Ethyl-3-fluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in the study of biological systems, particularly in the development of imaging agents.
Medicine: Fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique biological activities.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Ethyl-3-fluoropyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and binding affinity to biological targets. For example, it can participate in hydroamination reactions to form intermediates that further undergo deprotonation and dehydrofluorination .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-Methyl-3-nitropyridin-2-amine
- Structure : Methyl at 4-position, nitro at 3-position.
- Key Differences: The nitro group (strong electron-withdrawing) at the 3-position contrasts with fluorine (moderate electron-withdrawing) in 4-Ethyl-3-fluoropyridin-2-amine.
- Applications : Nitro groups are often used as intermediates in synthesis but may require reduction for pharmaceutical applications due to toxicity concerns.
5-Chloro-4-fluoropyridin-2-amine (Similarity: 0.81)
- Structure : Chlorine at 5-position, fluorine at 4-position.
- Key Differences: Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine may enhance halogen bonding in drug-receptor interactions. The shifted substituent positions (5-Cl vs.
5-Bromo-4-fluoropyridin-2-amine (Similarity: 0.80)
Functional Group Variations
3-Fluoro-6-hydrazinyl-N-methylpyridin-2-amine
- Structure : Hydrazinyl and methyl groups at 6- and N-positions, respectively.
- Key Differences : The hydrazinyl group introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds (e.g., in the synthesis of heterocycles like pyrazoles). This contrasts with this compound, which lacks such functional versatility .
6-(3-Aminophenyl)-4-trifluoromethylpyridin-2-amine
- Structure: Trifluoromethyl at 4-position, aminophenyl at 6-position.
- Key Differences: The trifluoromethyl group (strong electron-withdrawing) significantly lowers electron density, enhancing resistance to oxidation. The aminophenyl moiety enables π-π stacking in drug-target interactions, a feature absent in this compound .
Physicochemical and Pharmacokinetic Properties
| Property | This compound | 4-Methyl-3-nitropyridin-2-amine | 5-Chloro-4-fluoropyridin-2-amine |
|---|---|---|---|
| LogP (Predicted) | ~1.8 (moderate lipophilicity) | ~0.5 (polar due to nitro group) | ~2.1 (higher lipophilicity) |
| Hydrogen Bond Acceptors | 3 (F, amine, pyridine N) | 4 (nitro, amine, pyridine N) | 3 (Cl, F, amine) |
| Metabolic Stability | Moderate (fluorine reduces oxidation) | Low (nitro group prone to reduction) | High (chlorine resists metabolism) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
